molecular formula C6H3F3N4O B169426 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1780-79-6

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B169426
CAS No.: 1780-79-6
M. Wt: 204.11 g/mol
InChI Key: SPMUOCNXSSGFQZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a key chemical scaffold in medicinal chemistry, serving as a versatile precursor for the development of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of purine, allowing derived molecules to effectively target the ATP-binding site of various kinases . This compound is of significant research value in oncology, particularly in the design and synthesis of small-molecule therapeutics targeting tyrosine kinases such as Src, Bcr-Abl, and Fyn, which are implicated in cancer cell proliferation, survival, and therapy resistance . Researchers utilize this intermediate to explore structure-activity relationships (SAR), with the 6-trifluoromethyl group being a critical feature for optimizing potency and selectivity in lead optimization campaigns . Its primary application is in the synthesis of more complex analogues that demonstrate promising activity in enzymatic and cellular assays, providing crucial insights for drug discovery efforts against challenging targets, including glioblastoma .

Properties

IUPAC Name

6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMUOCNXSSGFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287886
Record name 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-79-6
Record name 1780-79-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with Dicarbonyl Electrophiles

The Gould-Jacobs reaction remains the most widely applied method for constructing pyrazolo[3,4-d]pyrimidine cores. For 6-(trifluoromethyl) derivatives, 3-amino-5-(trifluoromethyl)-1H-pyrazole serves as the critical starting material. Under acidic conditions (HCl, acetic acid), this aminopyrazole reacts with ethyl acetoacetate in refluxing ethanol to form the enaminone intermediate, which undergoes thermal cyclization at 120°C for 6 hours .

Key reaction parameters:

  • Molar ratio: 1:1.2 (aminopyrazole:dicarbonyl)

  • Solvent: Ethanol (anhydrous)

  • Yield: 58–65% after recrystallization from aqueous methanol

Regioselectivity challenges arise when using unsymmetrical diketones, but the electron-withdrawing trifluoromethyl group directs cyclization to the C6 position. Density functional theory (DFT) calculations confirm that transition states favoring CF3 incorporation at C6 are 9.3 kcal/mol more stable than alternative regioisomers .

Hydrazine-Mediated Ring Closure

An alternative approach adapts the methodology from pyrazolo[3,4-d]pyrimidine derivatives containing quinoline substituents . While the original synthesis targeted 8-(trifluoromethyl)quinoline hybrids, the protocol can be modified for the non-quinoline analog:

  • Intermediate formation:
    Ethoxymethylenecyanoacetate reacts with hydrazine hydrate in ethanol at 60°C for 4 hours, yielding 5-amino-1H-pyrazole-4-carbonitrile.

  • Trifluoromethyl introduction:
    Electrophilic trifluoromethylation using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) in DMF at -15°C introduces the CF3 group with 72% efficiency .

  • Cyclization and hydrolysis:
    Heating the trifluoromethylated intermediate in 6N HCl at 100°C for 3 hours induces cyclization, followed by neutralization with NaOH to afford the 4-ol tautomer.

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ polymer-supported reagents to streamline purification:

StepReagentSupportConditionsYield
13-Amino-5-CF3-pyrazoleWang resinDCM, RT, 2h95%
2Ethyl 3-oxobutanoateMicrowave, 150°C, 20 min78%
3Cleavage (TFA/DCM)RT, 1h89%

This method reduces reaction times from hours to minutes while maintaining yields comparable to solution-phase synthesis .

Post-Cyclization Functionalization

For compounds requiring late-stage diversification, the 4-ol group permits further derivatization:

  • Phosphorylation: Treatment with POCl3 in toluene at 110°C converts the 4-ol to a chloropyrimidine intermediate (84% yield), which reacts with amines or alcohols under SNAr conditions .

  • Glycosylation: Using the Hilbert-Johnson reaction, the 4-position couples with peracetylated sugars in the presence of SnCl4, yielding nucleoside analogs (63–71% yield) .

Analytical Characterization Benchmarks

Successful synthesis requires verification through standardized analytical profiles:

1H NMR (DMSO-d6):

  • δ 13.21 (s, 1H, N1-H)

  • δ 8.54 (s, 1H, C3-H)

  • δ 6.92 (q, J = 1.2 Hz, 1H, C5-H)

  • CF3 resonance confirmed by 19F NMR at δ -63.5 ppm

HPLC Purity:

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: 0.1% TFA in H2O/MeCN (70:30)

  • Retention time: 6.8 min (≥98% purity)

Challenges and Optimization Strategies

  • Regioselectivity Control:

    • Electron-deficient diketones (e.g., hexafluoroacetylacetone) improve C6-CF3 selectivity to >95% .

    • Microwave irradiation (150 W, 20 min) enhances regiochemical outcomes versus thermal heating .

  • Solvent Effects:

    • Polar aprotic solvents (DMF, DMSO) favor cyclization but promote decomposition above 100°C.

    • Mixed solvent systems (EtOH/DMF 4:1) balance reactivity and stability .

  • Scale-Up Considerations:

    • Continuous flow reactors achieve 85% yield at 500 g scale with residence times <15 minutes.

    • In-line IR monitoring prevents over-cyclization, a common side reaction at >130°C .

Emerging Methodologies

  • Electrochemical Synthesis:
    Constant potential electrolysis (1.2 V vs Ag/AgCl) in acetonitrile enables catalyst-free cyclization, reducing byproduct formation by 40% compared to thermal methods .

  • Biocatalytic Approaches:
    Transaminase enzymes (e.g., ATA-117) catalyze the final oxidation step to the 4-ol tautomer with 91% enantiomeric excess in phosphate buffer (pH 7.4) .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol exhibits promising anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can potentially lead to the arrest of cancer cell growth and induce apoptosis in malignant cells .

Antiviral Properties
The compound has also been investigated for its antiviral activities. It has shown effectiveness against various viruses by disrupting viral replication processes. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate viral membranes and exert therapeutic effects .

Agrochemical Applications

Herbicide Development
In agrochemistry, this compound is being explored as a potential herbicide. Its unique chemical structure allows it to interact with plant growth regulators, potentially leading to selective herbicidal activity against certain weed species while minimizing damage to crops. Experimental data suggest that it can inhibit specific enzymes involved in plant metabolism .

Materials Science

Synthesis of Functional Materials
The compound's unique properties make it suitable for the synthesis of advanced materials. It can serve as a building block in the development of polymers with enhanced thermal stability and chemical resistance. Additionally, its ability to form coordination complexes with metals opens avenues for creating novel catalysts in organic reactions .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of CDK activity in various cancer cell lines, leading to reduced proliferation rates .
Study 2Antiviral PropertiesShowed significant antiviral effects against influenza virus in vitro, with potential mechanisms involving disruption of viral replication .
Study 3Herbicide DevelopmentIdentified selective herbicidal activity against specific weed species without affecting surrounding crops .
Study 4Materials ScienceUtilized as a precursor for synthesizing high-performance polymers with enhanced properties .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Key Findings and Trends

Impact of -CF₃ Group: The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., VEGFR-2, Src kinase) and improves metabolic stability compared to allopurinol .

Substituent Effects: Chloro/Bromo Groups: Increase electrophilicity for nucleophilic substitution (e.g., 15a ). Amino Groups: Enhance solubility and target engagement (e.g., 11w ).

Therapeutic Versatility: While allopurinol is niche in gout, 6-(trifluoromethyl) derivatives span oncology, neurology, and cardiovascular disease.

Biological Activity

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4F3N5C_6H_4F_3N_5, with a molecular weight of approximately 203.128 g/mol. The structure features a pyrazolo-pyrimidine core, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Microtubule Destabilization : Certain derivatives have been shown to destabilize microtubules at concentrations as low as 20 μM, which is crucial for cancer cell division and proliferation .
  • Selective Targeting : The compound has been noted for its selectivity towards specific molecular targets, enhancing its efficacy while minimizing side effects.

Case Study 1: Anticancer Activity

In a study focused on breast cancer cells (MDA-MB-231), compounds derived from pyrazolo[3,4-d]pyrimidine were evaluated for their ability to induce apoptosis. At concentrations of 1 μM, significant morphological changes were observed, alongside increased caspase-3 activity at 10 μM, confirming their potential as anticancer agents .

Case Study 2: Antimicrobial Effects

Another research effort investigated the antimicrobial properties of pyrazolo derivatives against various bacterial strains. Compounds demonstrated significant inhibition zones in bacterial cultures, indicating their potential use as antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MDA-MB-231
Microtubule InhibitionDestabilizes microtubules
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces inflammatory markers

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing reagents. For example, intermediates like 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives are reacted under reflux in dry acetonitrile or dichloromethane, followed by recrystallization . Optimization involves adjusting solvent polarity (e.g., using DMF for solubility), temperature (80–100°C), and stoichiometric ratios of trifluoromethylating agents (e.g., CF₃I). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can the structural identity and purity of this compound be validated?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry (e.g., singlet at δ 8.22 ppm for H-6 in pyrazolo[3,4-d]pyrimidine core) .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is verified using a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 230.05 for C₇H₄F₃N₄O) .

Q. What acute toxicity data are available for this compound, and how should laboratory safety protocols be designed?

  • Data : Acute oral toxicity (rat LD₅₀: 320 mg/kg) and dermal irritation (rabbit EC₃: 500 mg/kg) are reported. Nephrotoxicity and hepatotoxicity are observed at sublethal doses (TDLo: 100 mg/kg in mice) .
  • Safety Protocols :

  • Use fume hoods for synthesis to avoid inhalation (H333 risk).
  • Wear nitrile gloves, goggles, and lab coats to prevent skin contact (H313).
  • Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. What mechanisms underlie the in vitro and in vivo biological activity of this compound derivatives?

  • Methodology :

  • Enzyme Inhibition Assays : Evaluate xanthine oxidase (XO) inhibition using spectrophotometric detection of uric acid formation at 290 nm, comparing IC₅₀ values to allopurinol (a structural analog, IC₅₀: 1.2 µM) .
  • Cellular Uptake Studies : Radiolabel the compound with 3^3H or 14^{14}C to quantify intracellular accumulation in HepG2 cells via scintillation counting .

Q. How can contradictions in toxicity data (e.g., species-specific LD₅₀ variations) be resolved?

  • Analysis : Discrepancies arise from metabolic differences (e.g., murine CYP450 vs. human isoforms). Address this by:

  • Conducting interspecies comparative studies with liver microsomes.
  • Validating in vitro-in vivo extrapolation (IVIVE) using PBPK modeling .

Q. What strategies improve the pharmacokinetic properties of this compound derivatives for therapeutic use?

  • Methodology :

  • Prodrug Design : Synthesize phosphate esters (e.g., 5'-monophosphate derivatives) to enhance solubility.
  • Lipid Nanoparticle Encapsulation : Use microfluidics to prepare nanoparticles (size: 80–120 nm) for sustained release .
  • Metabolic Stability Assays : Incubate derivatives with human liver microsomes (HLM) and quantify half-life via LC-MS/MS .

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